2-(4-chlorophenoxy)-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a chlorophenoxy group, a methoxy-propoxyphenyl group, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate hydrazides with carbon disulfide and an oxidizing agent.
Introduction of the Chlorophenoxy Group: The chlorophenoxy group can be introduced through a nucleophilic substitution reaction using 4-chlorophenol and an appropriate leaving group.
Attachment of the Methoxy-Propoxyphenyl Group: This step involves the reaction of the intermediate with 3-methoxy-4-propoxyphenylamine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-(chloromethyl)-5-(3-methoxy-4-propoxyphenyl)-1,2,4-oxadiazole
- 3-(2-chlorophenyl)-4’-methoxy-3-(p-tosyl)propiophenone
- 2-(3-hydroxy-4-methoxyphenyl) ethyl-1-O-β-D-(4-O-feruloyl) glucopyranoside
Uniqueness
2-(4-chlorophenoxy)-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide stands out due to its unique combination of functional groups and the presence of the thiadiazole ring
Properties
Molecular Formula |
C20H20ClN3O4S |
---|---|
Molecular Weight |
433.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide |
InChI |
InChI=1S/C20H20ClN3O4S/c1-3-10-27-16-9-4-13(11-17(16)26-2)19-23-20(29-24-19)22-18(25)12-28-15-7-5-14(21)6-8-15/h4-9,11H,3,10,12H2,1-2H3,(H,22,23,24,25) |
InChI Key |
OCEMHBFDKNNHCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2=NSC(=N2)NC(=O)COC3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
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